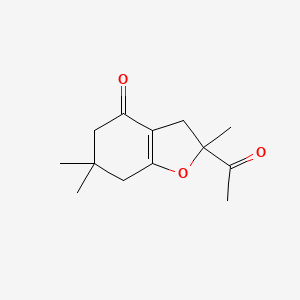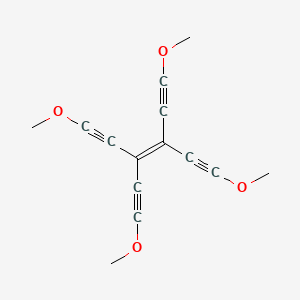![molecular formula C6H8F6S2 B14212973 1,1-Bis[(trifluoromethyl)sulfanyl]butane CAS No. 825628-51-1](/img/structure/B14212973.png)
1,1-Bis[(trifluoromethyl)sulfanyl]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis[(trifluoromethyl)sulfanyl]butane is an organosulfur compound characterized by the presence of two trifluoromethylsulfanyl groups attached to a butane backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[(trifluoromethyl)sulfanyl]butane typically involves the reaction of butane with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethylsulfonyl chloride in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reaction and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis[(trifluoromethyl)sulfanyl]butane undergoes various chemical reactions, including:
Substitution: The trifluoromethylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted butane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis[(trifluoromethyl)sulfanyl]butane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1-Bis[(trifluoromethyl)sulfanyl]butane involves its interaction with molecular targets through the formation of covalent bonds or non-covalent interactions. The trifluoromethylsulfanyl groups can participate in hydrogen bonding, van der Waals interactions, and electrostatic interactions, which contribute to the compound’s stability and reactivity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1,1-Bis[(trifluoromethyl)sulfanyl]butane is unique due to its dual trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and ability to form strong interactions with various molecular targets. Compared to similar compounds, this compound offers improved performance in specific applications, such as enzyme inhibition and the synthesis of sulfur-containing molecules .
Eigenschaften
CAS-Nummer |
825628-51-1 |
|---|---|
Molekularformel |
C6H8F6S2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
1,1-bis(trifluoromethylsulfanyl)butane |
InChI |
InChI=1S/C6H8F6S2/c1-2-3-4(13-5(7,8)9)14-6(10,11)12/h4H,2-3H2,1H3 |
InChI-Schlüssel |
KCIROMIMVMKDLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(SC(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro-](/img/structure/B14212892.png)
![N~1~-[1-(2,2-Diphenylethyl)piperidin-4-yl]-N~3~-ethylpropane-1,3-diamine](/img/structure/B14212893.png)
amino}methyl)-4-methylphenol](/img/structure/B14212901.png)
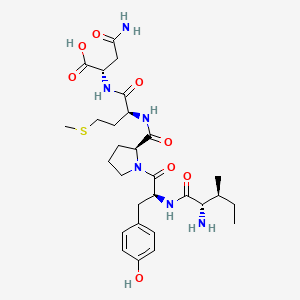
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B14212910.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-](/img/structure/B14212922.png)
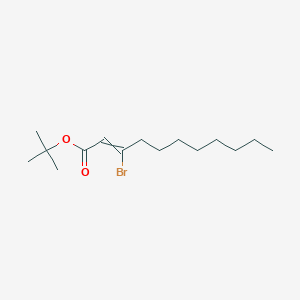
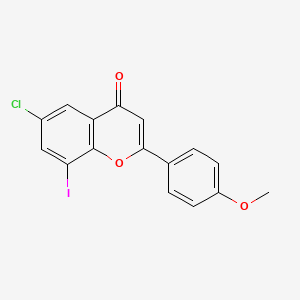
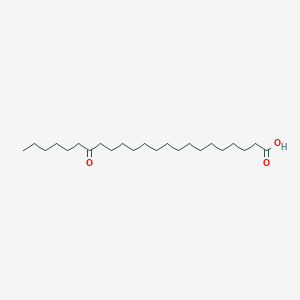
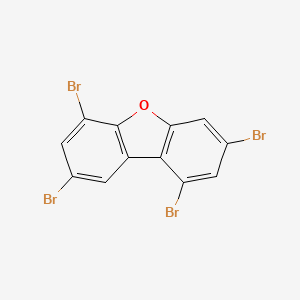
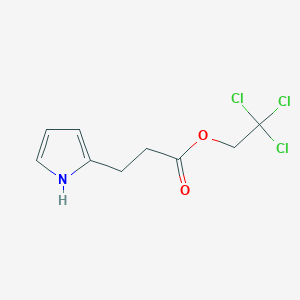
![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)
